Tert-butyl 4-phenylpyrrolidine-3-carboxylate
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Overview
Description
Tert-butyl 4-phenylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-phenylpyrrolidine-3-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of iso-butoxycarbonyl chloride (i-BuOCOCl) via the mixed anhydride method . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like sodium hydride (NaH) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-phenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like NaH or K2CO3.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 4-phenylpyrrolidine-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 4-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a neurokinin-1 (NK1) receptor antagonist, it binds to the NK1 receptor, inhibiting its activity and thereby reducing the effects of substance P, a neuropeptide involved in pain and inflammation . The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and selectivity .
Comparison with Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 3-methoxypyrrolidine-1-carboxylate: Similar in structure but with a methoxy group, used in various synthetic applications.
Tert-butyl 3-(4-(propylcarbamoyl)phenoxy)pyrrolidine-1-carboxylate: Another derivative with different functional groups, used in biochemical research.
Uniqueness: Tert-butyl 4-phenylpyrrolidine-3-carboxylate stands out due to its specific structural features, such as the phenyl group and the tert-butyl ester, which contribute to its unique chemical reactivity and biological activity. Its potential as a neurokinin-1 (NK1) receptor antagonist further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C15H21NO2 |
---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
tert-butyl 4-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)13-10-16-9-12(13)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3 |
InChI Key |
PWKLLLMGZOWOCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CNCC1C2=CC=CC=C2 |
Origin of Product |
United States |
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